REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([C:9]([O:11]C)=[O:10])=[C:4]([CH3:13])[N:3]=1.CO.[OH-].[Na+].Cl>O>[CH3:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([C:9]([OH:11])=[O:10])=[C:4]([CH3:13])[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=C(C(=N1)C)C(=O)OC)C
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The batch was agitated for-about 1.5 hours at about 2.7° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The batch was cooled to between −5 and 0° C.
|
Type
|
CUSTOM
|
Details
|
within the range of −5 to +5° C.
|
Type
|
FILTRATION
|
Details
|
The solid product was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
The batch was dried under vacuum at 40–45° C
|
Type
|
CUSTOM
|
Details
|
The 2,4,6-trimethylpyrimidine-5-carboxylic acid was recrystallized from ethyl acetate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=C(C(=N1)C)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |